![molecular formula C21H23N7O B2604176 (4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1428371-42-9](/img/structure/B2604176.png)
(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
Scientific Research Applications
Pharmacological Evaluation
A novel series of derivatives, closely related to the specified chemical compound, have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These derivatives demonstrated analgesic effects in models of induced mechanical hyperalgesia in guinea pigs and rats, highlighting their potential application in pain treatment (Tsuno et al., 2017).
Antimicrobial Activity
Another study focused on synthesizing pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds exhibited notable antibacterial and antifungal activities, suggesting their application as antimicrobial agents (Hossan et al., 2012).
Metabolism and Excretion in Drug Development
The metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, structurally related to the specified compound, were explored in rats, dogs, and humans. This study is essential for understanding the drug's disposition and developing new medications for type 2 diabetes (Sharma et al., 2012).
Capillary Electrophoresis in Drug Analysis
Nonaqueous capillary electrophoresis was developed for separating imatinib mesylate and related substances, demonstrating the technique's utility in quality control and pharmaceutical analysis (Ye et al., 2012).
Drug Development for Type 2 Diabetes
A potent, selective, orally active dipeptidyl peptidase IV inhibitor was synthesized, showcasing a significant advancement in developing new treatments for type 2 diabetes (Ammirati et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
Similar compounds have been reported to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways, leading to downstream effects such as the regulation of cell growth and apoptosis .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to effects such as the regulation of cell growth and apoptosis .
properties
IUPAC Name |
[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-15-6-8-23-18(13-15)26-19-14-20(25-16(2)24-19)27-9-11-28(12-10-27)21(29)17-5-3-4-7-22-17/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPRUYCCWYSYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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